(3-(6-Nitropyridin-3-yl)phenyl)methanol
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Overview
Description
(3-(6-Nitropyridin-3-yl)phenyl)methanol: is an organic compound with a complex structure that includes a nitropyridine ring and a phenylmethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-Nitropyridin-3-yl)phenyl)methanol typically involves the nitration of a pyridine derivative followed by a coupling reaction with a phenylmethanol derivative. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction pathways can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-(6-Nitropyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or sulfonic acids (HSO₃H).
Major Products
Oxidation: Formation of (3-(6-Nitropyridin-3-yl)phenyl)ketone.
Reduction: Formation of (3-(6-Aminopyridin-3-yl)phenyl)methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-(6-Nitropyridin-3-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(6-Nitropyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenylmethanol group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- (4-(6-Nitropyridin-3-yl)phenyl)methanol
- (3-(5-Nitropyridin-2-yl)phenyl)methanol
- (3-(6-Nitropyridin-4-yl)phenyl)methanol
Uniqueness
(3-(6-Nitropyridin-3-yl)phenyl)methanol is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. The position of the nitro group on the pyridine ring and the phenylmethanol group contribute to its distinct properties compared to similar compounds .
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
[3-(6-nitropyridin-3-yl)phenyl]methanol |
InChI |
InChI=1S/C12H10N2O3/c15-8-9-2-1-3-10(6-9)11-4-5-12(13-7-11)14(16)17/h1-7,15H,8H2 |
InChI Key |
QXUQQAHDJRKFRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C(C=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
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